molecular formula C4H10ClN B12980871 2-Chloro-2-methylpropan-1-amine

2-Chloro-2-methylpropan-1-amine

Cat. No.: B12980871
M. Wt: 107.58 g/mol
InChI Key: LOUHLMICRIPPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-methylpropan-1-amine is an organic compound with the molecular formula C4H10ClN. It is a primary amine where the nitrogen atom is bonded to a carbon atom that is also bonded to a chlorine atom and two methyl groups. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-methylpropane with ammonia or an amine under controlled conditions. This nucleophilic substitution reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to increase the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylpropan-1-amine involves its interaction with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. The nitrogen atom in the amine group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .

Properties

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

2-chloro-2-methylpropan-1-amine

InChI

InChI=1S/C4H10ClN/c1-4(2,5)3-6/h3,6H2,1-2H3

InChI Key

LOUHLMICRIPPTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)Cl

Origin of Product

United States

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